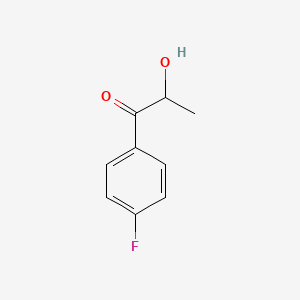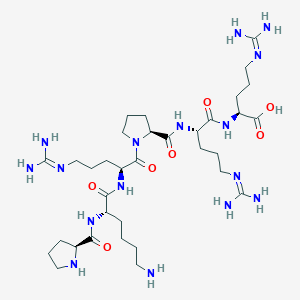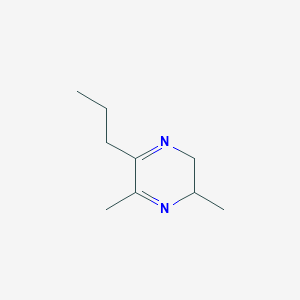
2-Propyl-3,5-dimethyl-5,6-dihydropyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propyl-3,5-dimethyl-5,6-dihydropyrazine is a chemical compound with the molecular formula C₉H₁₆N₂ and a molecular weight of 152.2367 g/mol . It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4.
準備方法
Synthetic Routes and Reaction Conditions
2-Propyl-3,5-dimethyl-5,6-dihydropyrazine can be synthesized through various chemical reactions. One common method involves the condensation of two molecules of amino-acetone, resulting in the formation of 2,5-dimethyl-3,6-dihydropyrazine, which can then be further modified to obtain this compound . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-Propyl-3,5-dimethyl-5,6-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce halogen atoms or other functional groups into the pyrazine ring.
科学的研究の応用
2-Propyl-3,5-dimethyl-5,6-dihydropyrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
作用機序
The mechanism of action of 2-Propyl-3,5-dimethyl-5,6-dihydropyrazine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins involved in various cellular processes. The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
2,5-Dimethylpyrazine: A related compound with similar structural features but different functional groups.
3-Ethyl-2,5-dimethylpyrazine: Another pyrazine derivative with distinct chemical properties and applications.
Uniqueness
2-Propyl-3,5-dimethyl-5,6-dihydropyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
特性
分子式 |
C9H16N2 |
|---|---|
分子量 |
152.24 g/mol |
IUPAC名 |
2,6-dimethyl-5-propyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-4-5-9-8(3)11-7(2)6-10-9/h7H,4-6H2,1-3H3 |
InChIキー |
SGOSUXXYOOOVJA-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NCC(N=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


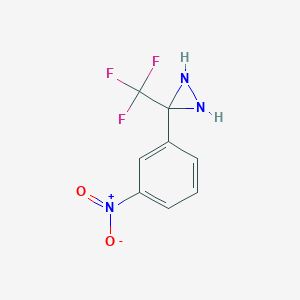
![N-[4,4-Bis(4-methylphenyl)but-3-en-1-yl]-3-(trifluoromethyl)aniline](/img/structure/B12577022.png)
![2-[4-[[4-(4,6-Dipyridin-2-ylpyridin-2-yl)phenyl]-diphenylmethyl]phenyl]-4,6-dipyridin-2-ylpyridine](/img/structure/B12577025.png)
![benzoic acid;[(2S)-3,3-difluorothiolan-2-yl]methanol](/img/structure/B12577034.png)
![5-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[2-(4-methoxyphenyl)ethenyl]-1,2,4-dithiazol-2-ium](/img/structure/B12577045.png)
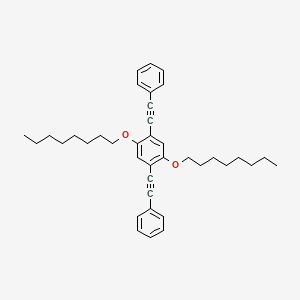
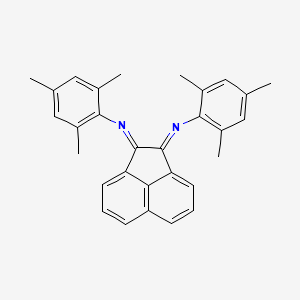
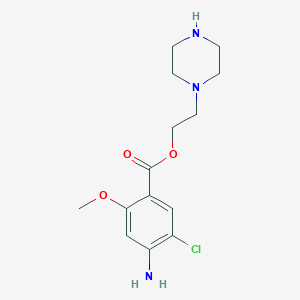
![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)
![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)
